

Application Notes and Protocols for Establishing Orelabrutinib-Resistant Cell Line Models

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Compound of Interest

Compound Name: Orelabrutinib

Cat. No.: B609763

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Introduction

Orelabrutinib is a second-generation, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] It is utilized in the treatment of various B-cell malignancies.[3] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge.[4] The establishment of **Orelabrutinib**-resistant cell line models is paramount for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.

These application notes provide a comprehensive guide to generating and characterizing **Orelabrutinib**-resistant cell line models. The protocols detailed below cover the essential experimental procedures, from the initial development of resistant lines to their molecular analysis.

Data Presentation

The following tables summarize exemplar quantitative data obtained from **Orelabrutinib**-sensitive (parental) and -resistant cell lines. This data is illustrative and will vary depending on the cell line and specific experimental conditions.

Table 1: **Orelabrutinib** Sensitivity in Parental and Resistant B-cell Lymphoma Cell Lines

Cell Line	Type	IC50 (nM) of Orelabrutinib	Resistance Index (RI)
TMD8	Parental	5.2 ± 1.1	1.0
TMD8-OR	Orelabrutinib-Resistant	158.6 ± 12.3	30.5
Jeko-1	Parental	8.7 ± 2.3	1.0
Jeko-1-OR	Orelabrutinib-Resistant	212.4 ± 18.9	24.4

IC50 values represent the concentration of **Orelabrutinib** required to inhibit 50% of cell growth and are presented as mean ± standard deviation. The Resistance Index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Table 2: Expression and Phosphorylation Status of Key Proteins in the BTK Signaling Pathway

Cell Line	Protein	Total Protein Expression (Relative to Parental)	Phosphorylated Protein Level (Relative to Parental)
TMD8-OR	BTK	0.95	0.25 (p-BTK Y223)
	PLCy2	1.10	2.85 (p-PLCy2 Y1217)
	ERK1/2	1.05	2.15 (p-ERK1/2 T202/Y204)
Jeko-1-OR	BTK	1.02	0.31 (p-BTK Y223)
	PLCy2	0.98	3.10 (p-PLCy2 Y1217)
	ERK1/2	1.15	2.50 (p-ERK1/2 T202/Y204)

Data is presented as a fold change relative to the parental cell line, which is normalized to 1.0. This exemplar data suggests a decrease in phosphorylated BTK due to inhibitor binding, but a potential bypass mechanism leading to increased phosphorylation of downstream effectors.

Experimental Protocols

Protocol 1: Generation of Orelabrutinib-Resistant Cell Lines

This protocol describes the generation of **Orelabrutinib**-resistant cell lines using a continuous, dose-escalating exposure method.

Materials:

- Parental B-cell lymphoma cell line (e.g., TMD8, Jeko-1)[\[5\]](#)[\[6\]](#)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **Orelabrutinib** (stock solution in DMSO)
- Cell culture flasks and plates
- Incubator (37°C, 5% CO₂)
- Centrifuge
- Hemocytometer or automated cell counter
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Procedure:

- Initial IC₅₀ Determination: Determine the baseline sensitivity of the parental cell line to **Orelabrutinib** by performing a cell viability assay (see Protocol 2) to establish the initial IC₅₀ value.

- Initial Drug Exposure: Culture the parental cells in the presence of **Orelabrutinib** at a starting concentration equal to the IC₂₀ (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.
- Dose Escalation:
 - Once the cells have adapted and are proliferating at a normal rate in the presence of the drug, increase the concentration of **Orelabrutinib** in a stepwise manner (e.g., 1.5 to 2-fold increments).
 - At each concentration, monitor the cells for signs of stress and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation. This process can take several months.
- Cryopreservation: At each successful adaptation to a higher drug concentration, cryopreserve a batch of cells. This provides a backup if the cells do not survive a subsequent dose increase.
- Establishment of a Resistant Clone: Continue the dose escalation until the cells can proliferate in a concentration of **Orelabrutinib** that is significantly higher (e.g., 10-fold or more) than the initial IC₅₀ of the parental cells.
- Characterization of Resistance:
 - Perform a cell viability assay (Protocol 2) to determine the IC₅₀ of the newly established resistant cell line and calculate the Resistance Index (RI).
 - Maintain the resistant cell line in a culture medium containing a maintenance concentration of **Orelabrutinib** (typically the concentration at which they were selected) to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **Orelabrutinib**.

Materials:

- Parental and **Orelabrutinib**-resistant cells
- Complete cell culture medium
- **Orelabrutinib**
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium and incubate overnight.
- Drug Treatment: Prepare a serial dilution of **Orelabrutinib** in a complete medium. Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **Orelabrutinib**. Include wells with medium and no cells (blank) and cells with medium but no drug (vehicle control).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- CCK-8 Addition: Add 10 μ L of CCK-8 solution to each well and incubate for an additional 2-4 hours.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of BTK Signaling Pathway

This protocol is for assessing the expression and phosphorylation status of key proteins in the BTK signaling pathway.

Materials:

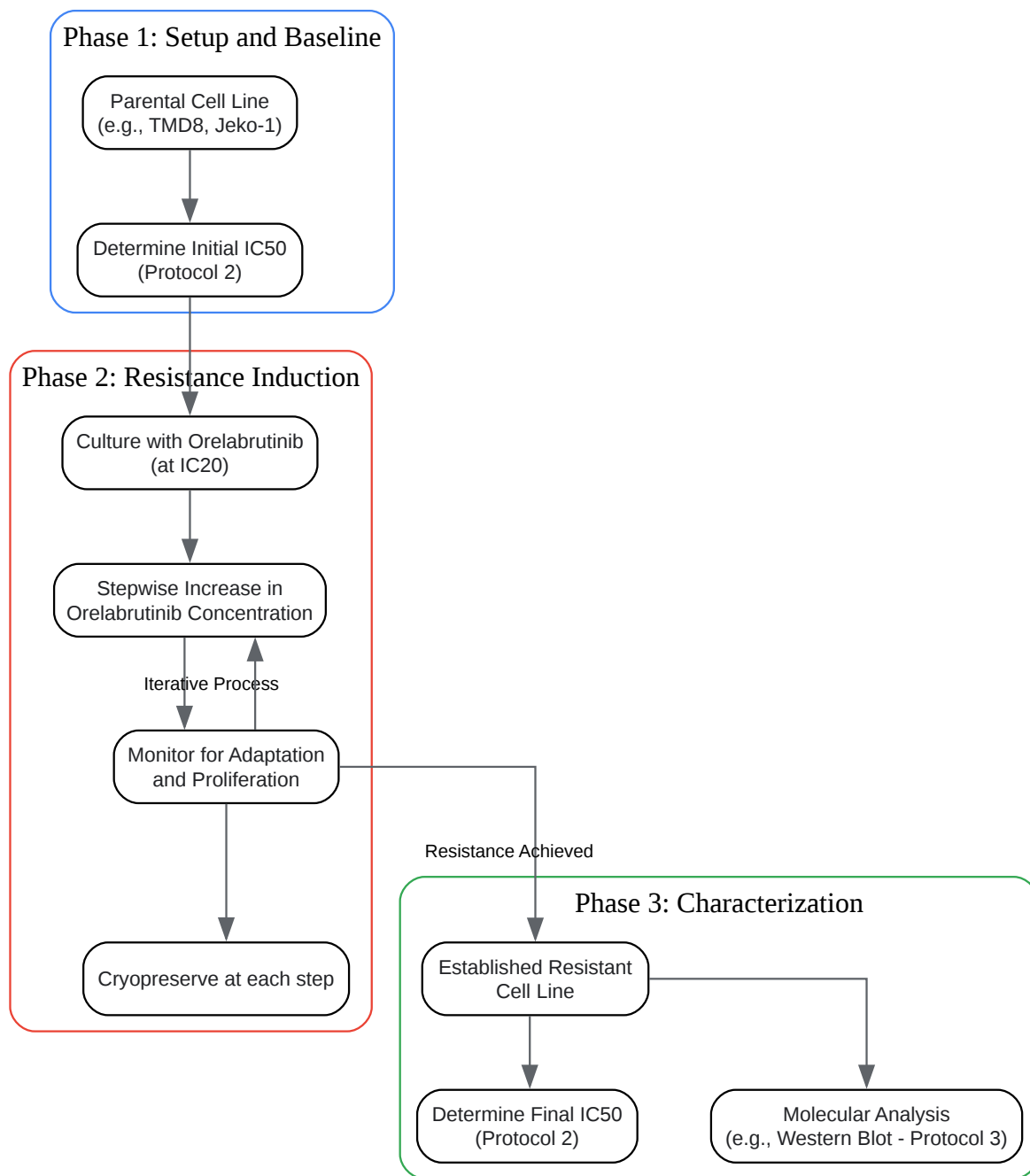
- Parental and **Orelabrutinib**-resistant cell lysates
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-BTK, anti-p-BTK (Y223), anti-PLC γ 2, anti-p-PLC γ 2 (Y1217), anti-ERK1/2, anti-p-ERK1/2 (T202/Y204), and anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

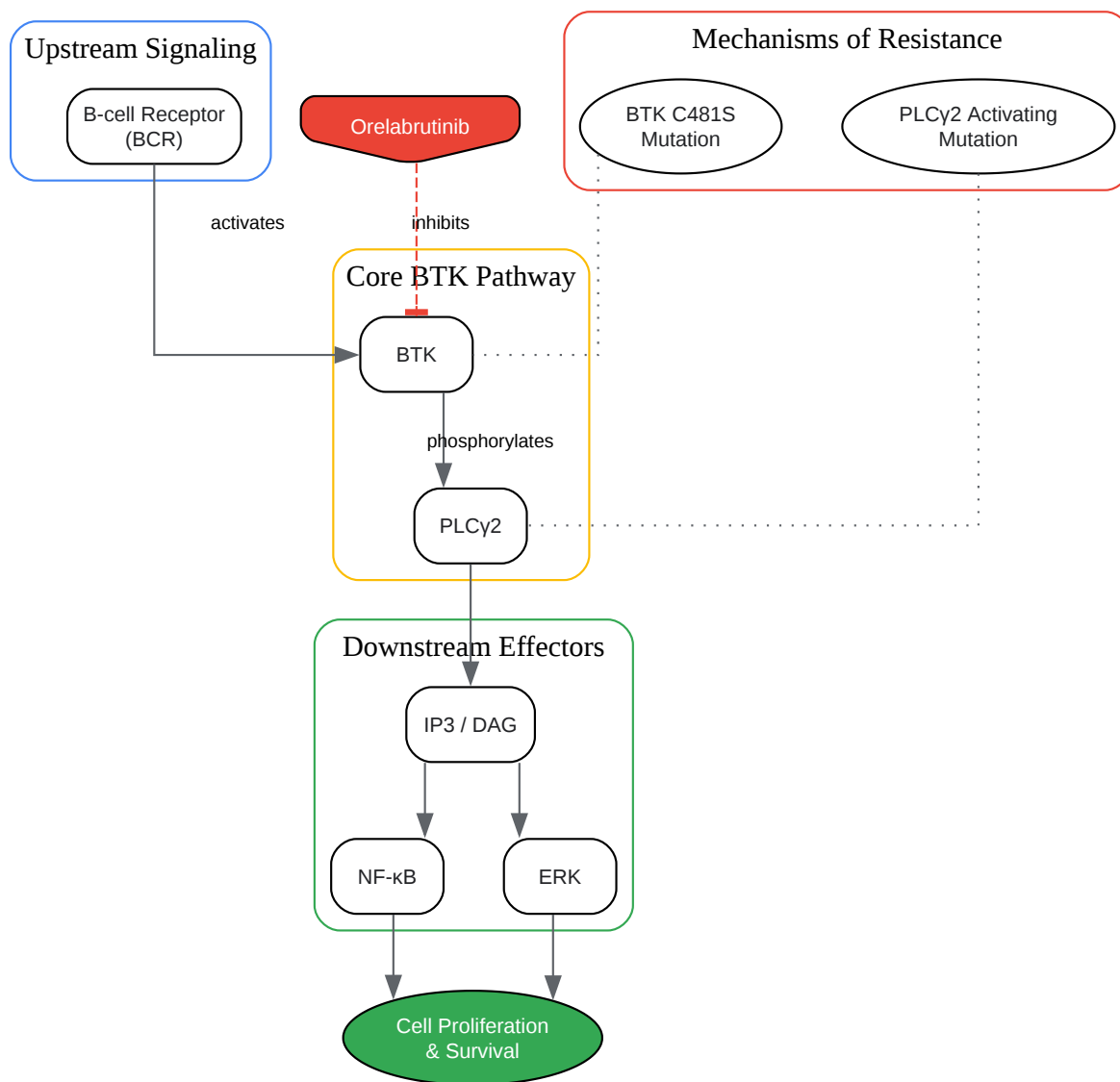
Procedure:

- **Protein Extraction and Quantification:** Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-40 μ g) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.

- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).

Visualizations





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